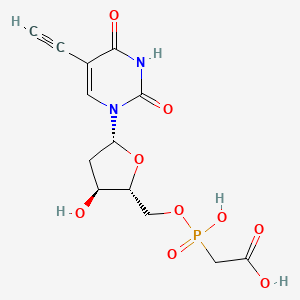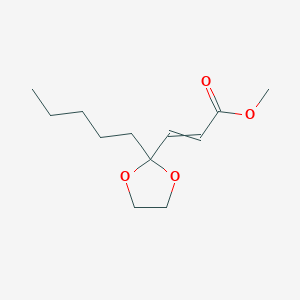![molecular formula C10H16O B14303666 1-[(Prop-2-en-1-yl)oxy]hept-3-yne CAS No. 113348-11-1](/img/structure/B14303666.png)
1-[(Prop-2-en-1-yl)oxy]hept-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is an organic compound characterized by the presence of both an alkyne and an alkene functional group. The compound’s structure includes a hept-3-yne backbone with a prop-2-en-1-yloxy substituent. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne can be achieved through several methods. One common approach involves the alkylation of hept-3-yne with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-[(Prop-2-en-1-yl)oxy]hept-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H₂) with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of heptane derivatives.
Substitution: Formation of various ethers or substituted alkenes.
科学的研究の応用
1-[(Prop-2-en-1-yl)oxy]hept-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]hept-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne and alkene groups can undergo reactions with nucleophiles or electrophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
1-[(Prop-2-en-1-yl)oxy]hept-2-yne: Similar structure but with the triple bond at a different position.
1-[(Prop-2-en-1-yl)oxy]hex-3-yne: Similar structure but with a shorter carbon chain.
1-[(Prop-2-en-1-yl)oxy]oct-3-yne: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Prop-2-en-1-yl)oxy]hept-3-yne is unique due to its specific combination of functional groups and carbon chain length. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113348-11-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-prop-2-enoxyhept-3-yne |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5,8-10H2,1H3 |
InChIキー |
QARXBGYKKXCLQM-UHFFFAOYSA-N |
正規SMILES |
CCCC#CCCOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


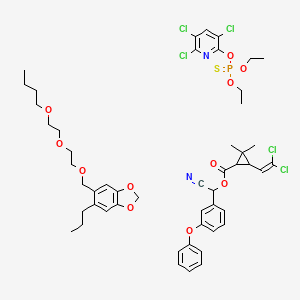

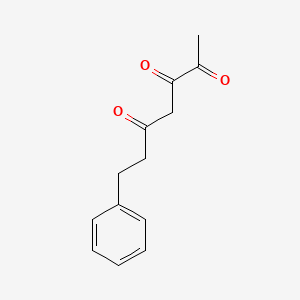



![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

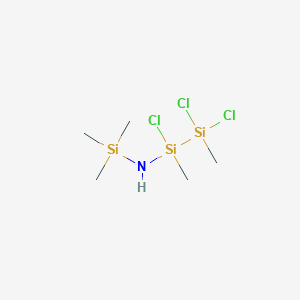
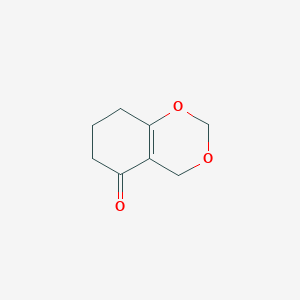
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
